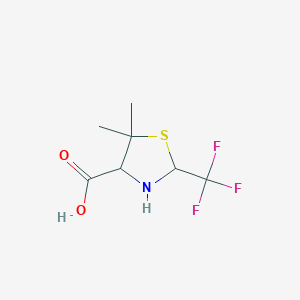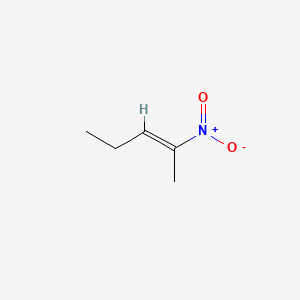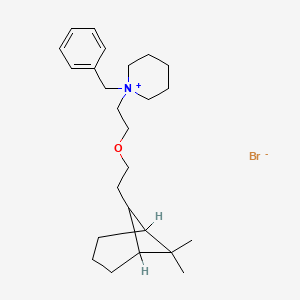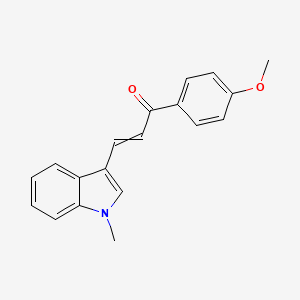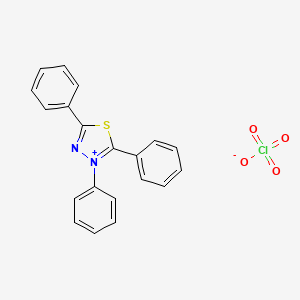
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The perchlorate salt form of this compound adds to its stability and solubility, making it a valuable candidate for further research and application.
Preparation Methods
The synthesis of 1,3,4-thiadiazolium, 2,3,5-triphenyl-, perchlorate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further processed to obtain the perchlorate salt. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace one of the substituents on the thiadiazole ring. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol derivative .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Its stability and solubility make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,3,4-thiadiazolium, 2,3,5-triphenyl-, perchlorate exerts its effects is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit bacterial growth by binding to key enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by disrupting mitochondrial function or inhibiting specific signaling pathways .
Comparison with Similar Compounds
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.
The uniqueness of this compound lies in its perchlorate salt form, which enhances its stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
32869-19-5 |
|---|---|
Molecular Formula |
C20H15ClN2O4S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2,3,5-triphenyl-1,3,4-thiadiazol-3-ium;perchlorate |
InChI |
InChI=1S/C20H15N2S.ClHO4/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JGZOZOWMRXCXSV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


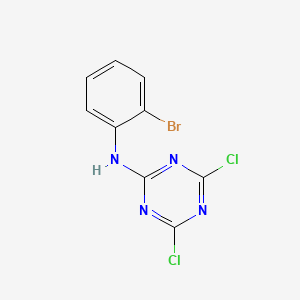

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
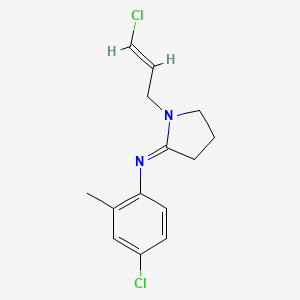
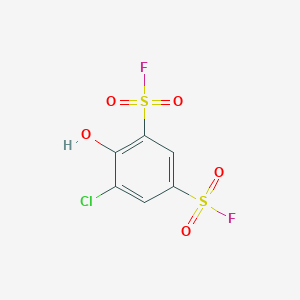
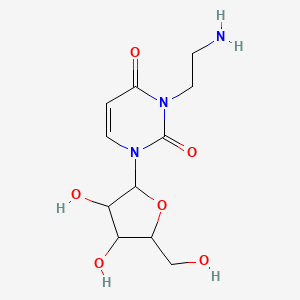
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
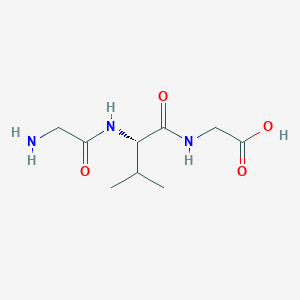
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
